molecular formula C10H18Cl3N5 B2389944 [2-(1H-imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine trihydrochloride CAS No. 1803605-01-7

[2-(1H-imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine trihydrochloride

Cat. No.: B2389944
CAS No.: 1803605-01-7
M. Wt: 314.64
InChI Key: JNHABFBQVZPLQC-UHFFFAOYSA-N
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Description

[2-(1H-imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine trihydrochloride is a compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of reactions and makes it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine trihydrochloride typically involves the formation of the imidazole and pyrazole rings followed by their coupling. One common method includes:

    Formation of Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.

    Coupling Reaction: The imidazole and pyrazole rings are then coupled using a suitable linker, such as ethylene, under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazole and pyrazole rings.

    Reduction: Reduction reactions can occur, especially at the double bonds within the heterocyclic rings.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, often at the carbon atoms adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides, while reduction could result in partially or fully saturated rings

Scientific Research Applications

Chemistry

In chemistry, [2-(1H-imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine trihydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound’s ability to interact with biological molecules makes it valuable in biological research. It can be used to study enzyme mechanisms, protein-ligand interactions, and cellular processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the fields of antimicrobial and anticancer research.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which [2-(1H-imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine trihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole and pyrazole rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • [2-(1H-imidazol-1-yl)ethyl]amine
  • [1-methyl-1H-pyrazol-4-yl]amine
  • [2-(1H-imidazol-1-yl)ethyl][(1H-pyrazol-4-yl)methyl]amine

Uniqueness

Compared to similar compounds, [2-(1H-imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine trihydrochloride is unique due to the presence of both imidazole and pyrazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-imidazol-1-yl-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5.3ClH/c1-14-8-10(7-13-14)6-11-2-4-15-5-3-12-9-15;;;/h3,5,7-9,11H,2,4,6H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHABFBQVZPLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNCCN2C=CN=C2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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